molecular formula C26H32N2O6 B12742594 6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid CAS No. 80834-78-2

6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid

Cat. No.: B12742594
CAS No.: 80834-78-2
M. Wt: 468.5 g/mol
InChI Key: JUUMGMUMHGYKGH-UHFFFAOYSA-N
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Description

6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core linked to a piperidine moiety, which is further substituted with a methoxyphenyl group. The presence of oxalic acid as a counterion adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 2-methoxyphenylamine with a suitable alkylating agent to introduce the propyl chain.

    Quinoline Synthesis: The quinoline core is prepared through a series of cyclization reactions involving aniline derivatives and carbonyl compounds.

    Coupling Reaction: The piperidine intermediate is then coupled with the quinoline core using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.

    Oxalic Acid Addition: Finally, oxalic acid is introduced to form the desired compound as a salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline core, converting it to tetrahydroquinoline derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, while the quinoline core can intercalate with DNA, leading to potential anticancer effects. The methoxyphenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Urapidil: 6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione

    Piperidine Derivatives: Various substituted piperidines with similar structural features

Uniqueness

6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one stands out due to its unique combination of a quinoline core and a piperidine moiety, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

80834-78-2

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid

InChI

InChI=1S/C24H30N2O2.C2H2O4/c1-28-23-7-3-2-6-21(23)19-12-15-26(16-13-19)14-4-5-18-8-10-22-20(17-18)9-11-24(27)25-22;3-1(4)2(5)6/h2-3,6-8,10,17,19H,4-5,9,11-16H2,1H3,(H,25,27);(H,3,4)(H,5,6)

InChI Key

JUUMGMUMHGYKGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCN(CC2)CCCC3=CC4=C(C=C3)NC(=O)CC4.C(=O)(C(=O)O)O

Origin of Product

United States

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